ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a trifluoromethyl group, and multiple functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Anilino Group: The 2-chloro-5-(trifluoromethyl)aniline is introduced via a nucleophilic aromatic substitution reaction.
Amidation: The 4-methylbenzoyl group is attached through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities. The presence of the trifluoromethyl group often enhances the bioactivity and metabolic stability of these compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 5-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate
Uniqueness
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the trifluoromethyl and thiophene groups is particularly notable, as it enhances the compound’s stability and interaction with biological targets.
Properties
Molecular Formula |
C24H20ClF3N2O4S |
---|---|
Molecular Weight |
524.9g/mol |
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20ClF3N2O4S/c1-4-34-23(33)18-13(3)19(35-22(18)30-20(31)14-7-5-12(2)6-8-14)21(32)29-17-11-15(24(26,27)28)9-10-16(17)25/h5-11H,4H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
ZCQPLJYFFFKHOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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